

An In-depth Technical Guide to 3-Fluorophenylacetone (CAS: 1737-19-5)

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Compound of Interest

Compound Name: 3-Fluorophenylacetone

Cat. No.: B132418

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of **3-Fluorophenylacetone** (also known as 1-(3-fluorophenyl)propan-2-one), a key precursor in the synthesis of fluorinated amphetamine analogs used in forensic and research applications. This guide consolidates critical data on its chemical and physical properties, outlines detailed experimental protocols for its synthesis and subsequent reactions, and describes analytical methodologies for its characterization and differentiation from its isomers. The information is presented to support researchers, scientists, and drug development professionals in their work with this compound.

Chemical and Physical Properties

3-Fluorophenylacetone is a substituted aromatic ketone. Its physical and chemical properties are summarized in the table below.

Property	Value	Reference(s)
CAS Number	1737-19-5	[1]
Molecular Formula	C ₉ H ₉ FO	[2]
Molecular Weight	152.17 g/mol	[2]
IUPAC Name	1-(3-fluorophenyl)propan-2-one	[1]
Synonyms	(3-fluorophenyl)acetone, 3-Fluorobenzyl methyl ketone, m-Fluorophenylacetone	[2]
Appearance	Colorless to pale yellow liquid	[3]
Boiling Point	66-68 °C at 20 mmHg	
Density	1.17 g/mL at 25 °C	
Refractive Index	n _{20/D} 1.518	
Flash Point	56 °C (132.8 °F)	
Solubility	Soluble in methyl acetate, chloroform. Insoluble in water.	[2][4]
Purity	≥98% (commercially available)	[2]

Synthesis and Reactions

As a crucial precursor, the synthesis of **3-Fluorophenylacetone** is of significant interest. Below is a plausible synthetic route and a key reaction protocol.

Synthesis of 3-Fluorophenylacetone

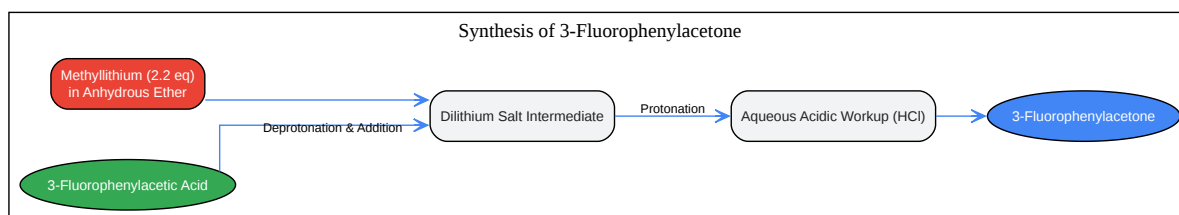
A common route to phenylacetones involves the reaction of the corresponding phenylacetic acid with an organometallic reagent or through other condensation reactions. A representative, though not explicitly cited, protocol starting from 3-fluorophenylacetic acid is detailed below.

Experimental Protocol: Synthesis from 3-Fluorophenylacetic Acid

- Materials:
 - 3-Fluorophenylacetic acid
 - Methyllithium (or methylmagnesium bromide)
 - Anhydrous diethyl ether or tetrahydrofuran (THF)
 - Dry ice (solid CO₂)
 - Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
 - Hydrochloric acid (aqueous solution, e.g., 1 M)
 - Saturated aqueous sodium bicarbonate solution
 - Saturated aqueous sodium chloride (brine)
 - Round-bottom flask, dropping funnel, magnetic stirrer, and condenser
 - Apparatus for distillation
- Procedure:
 - In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser with a drying tube, and a magnetic stirrer, dissolve 3-fluorophenylacetic acid (1 equivalent) in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen).
 - Cool the solution to -78 °C using a dry ice/acetone bath.
 - Slowly add a solution of methyllithium (2.2 equivalents) in diethyl ether via the dropping funnel, maintaining the temperature below -65 °C.
 - After the addition is complete, allow the reaction mixture to stir at -78 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
 - Carefully quench the reaction by slowly adding it to a beaker of crushed ice and 1 M hydrochloric acid, ensuring the pH of the aqueous layer is acidic.

- Transfer the mixture to a separatory funnel and separate the layers.
- Extract the aqueous layer with diethyl ether (3 x 50 mL).
- Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by vacuum distillation to yield **3-Fluorophenylacetone** as a colorless to pale yellow oil.

Logical Workflow for Synthesis of **3-Fluorophenylacetone**



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Caption: Synthesis pathway of **3-Fluorophenylacetone**.

Reductive Amination to 3-Fluoroamphetamine

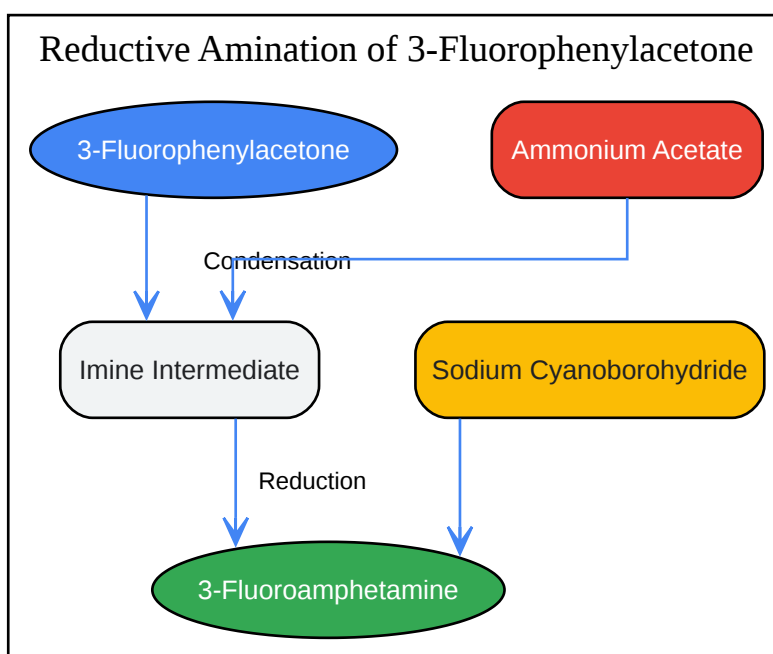
3-Fluorophenylacetone is a direct precursor to 3-fluoroamphetamine, a substance of interest in forensic and pharmacological research. The most common method for this conversion is reductive amination.^{[5][6]}

Experimental Protocol: Reductive Amination

- Materials:
 - **3-Fluorophenylacetone**
 - Ammonium acetate or ammonia in methanol
 - Sodium cyanoborohydride (NaBH_3CN) or sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$)
 - Anhydrous methanol
 - Hydrochloric acid (in ether or isopropanol)
 - Diethyl ether
 - Anhydrous magnesium sulfate (MgSO_4)
- Procedure:
 - To a solution of **3-Fluorophenylacetone** (1 equivalent) in anhydrous methanol, add ammonium acetate (10 equivalents).
 - Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
 - Cool the reaction mixture to 0 °C in an ice bath.
 - Slowly add sodium cyanoborohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.
 - Allow the reaction to warm to room temperature and stir for 24 hours.
 - Quench the reaction by the slow addition of 1 M HCl until the solution is acidic.
 - Remove the methanol under reduced pressure.
 - Add water to the residue and extract with diethyl ether to remove any unreacted starting material.
 - Basify the aqueous layer with a strong base (e.g., 6 M NaOH) to a pH > 12.

- Extract the aqueous layer with diethyl ether (3 x 50 mL).
- Combine the organic extracts, dry over anhydrous MgSO_4 , filter, and concentrate under reduced pressure to obtain the freebase of 3-fluoroamphetamine.
- For the hydrochloride salt, dissolve the freebase in a minimal amount of diethyl ether and add a solution of HCl in ether or isopropanol dropwise until precipitation is complete. Filter and dry the resulting solid.

Reductive Amination Workflow



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Caption: From ketone to amine.

Analytical Methodologies

The analysis of **3-Fluorophenylacetone** and its derivatives is critical, particularly in distinguishing it from its 2- and 4-fluoro isomers. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the primary techniques employed.[7][8]

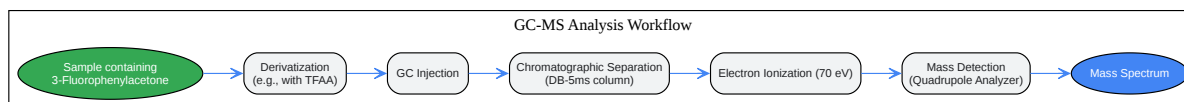
Gas Chromatography-Mass Spectrometry (GC-MS)

Direct analysis of **3-Fluorophenylacetone** and its amphetamine derivatives by GC-MS can be challenging due to the similar fragmentation patterns of the isomers. Derivatization is often employed to enhance chromatographic separation and produce more diagnostic mass spectra. [9]

Experimental Protocol: GC-MS Analysis (with Derivatization)

- Sample Preparation and Derivatization:
 - Prepare a solution of the analyte in a suitable solvent (e.g., ethyl acetate).
 - To 100 μL of the sample solution, add 50 μL of a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or trifluoroacetic anhydride (TFAA).
 - Seal the vial and heat at 70 $^{\circ}\text{C}$ for 30 minutes.
 - Cool to room temperature before injection.
- GC-MS Parameters:
 - GC Column: A non-polar column such as a DB-1ms or DB-5ms (30 m x 0.25 mm, 0.25 μm film thickness) is typically used.
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
 - Injector Temperature: 250 $^{\circ}\text{C}$.
 - Oven Temperature Program: Initial temperature of 80 $^{\circ}\text{C}$, hold for 1 minute, then ramp to 280 $^{\circ}\text{C}$ at a rate of 10 $^{\circ}\text{C}/\text{min}$, and hold for 5 minutes.
 - MS Transfer Line Temperature: 280 $^{\circ}\text{C}$.
 - Ion Source Temperature: 230 $^{\circ}\text{C}$.
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Scan Range: 40-400 amu.

GC-MS Analysis Workflow



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Caption: GC-MS analytical workflow.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity and can often be performed without derivatization. The choice of chromatographic column is crucial for isomer separation.

Experimental Protocol: LC-MS/MS Analysis

- LC Parameters:
 - LC Column: A pentafluorophenyl (PFP) column is recommended for the separation of fluoro-isomers.^{[7][9]}
 - Mobile Phase A: 0.1% formic acid in water.
 - Mobile Phase B: 0.1% formic acid in acetonitrile.
 - Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
 - Flow Rate: 0.4 mL/min.
 - Column Temperature: 40 °C.
 - Injection Volume: 5 µL.

- MS/MS Parameters:
 - Ionization Mode: Electrospray Ionization (ESI), positive mode.
 - Multiple Reaction Monitoring (MRM): For 3-fluoroamphetamine, precursor ion m/z 154. Key product ions are typically m/z 137 and 109.[8] The ratio of these product ions can aid in isomer differentiation.
 - Collision Energy: Optimized for the specific instrument and analyte.

Spectroscopic Data

Spectroscopic data is essential for the structural confirmation of **3-Fluorophenylacetone**.

Spectroscopic Data	Key Features	Reference(s)
¹ H NMR (CDCl ₃ , 400 MHz)	δ (ppm): ~2.2 (s, 3H, -CH ₃), ~3.7 (s, 2H, -CH ₂ -), ~6.9-7.3 (m, 4H, Ar-H). (Note: Approximate values based on similar structures).	[10]
¹³ C NMR (CDCl ₃ , 100 MHz)	δ (ppm): ~29 (-CH ₃), ~50 (-CH ₂ -), ~114-130 (Ar-C), ~162 (d, J=245 Hz, C-F), ~206 (C=O). (Note: Approximate values based on similar structures).	[11]
Mass Spectrum (EI)	Key fragments (m/z): 152 (M ⁺), 109 ([M-CH ₃ CO] ⁺), 96, 83, 43 ([CH ₃ CO] ⁺).	[1]
Infrared (IR)	Key peaks (cm ⁻¹): ~1715 (C=O stretch), ~2925, 2850 (C-H stretch), ~1600, 1480 (aromatic C=C stretch), ~1250 (C-F stretch). (Note: Approximate values based on similar structures).	[12]

Safety and Handling

3-Fluorophenylacetone is a chemical intermediate and should be handled with appropriate safety precautions.

- GHS Hazard Statements: May be harmful if swallowed. Causes skin and eye irritation. May cause respiratory irritation.[1]
- Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat should be worn. Work should be conducted in a well-ventilated fume hood.

- Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed.

Conclusion

3-Fluorophenylacetone is a valuable chemical intermediate, primarily utilized as a precursor in the synthesis of 3-fluoroamphetamine for research and forensic applications. This guide has provided a detailed overview of its chemical and physical properties, plausible synthesis and reaction protocols, and modern analytical techniques for its identification and analysis. The information presented herein is intended to be a valuable resource for professionals working with this compound, facilitating safer handling, effective synthesis, and accurate analysis.

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